molecular formula C14H19NO3 B2832406 1-(Dimethylamino)-4-(3-methoxyphenoxy)-1-penten-3-one CAS No. 306979-48-6

1-(Dimethylamino)-4-(3-methoxyphenoxy)-1-penten-3-one

Cat. No.: B2832406
CAS No.: 306979-48-6
M. Wt: 249.31
InChI Key: DULANNSDWJJJLF-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dimethylamino)-4-(3-methoxyphenoxy)-1-penten-3-one is an organic compound with a complex structure that includes a dimethylamino group, a methoxyphenoxy group, and a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-4-(3-methoxyphenoxy)-1-penten-3-one typically involves multi-step organic reactions. One common method includes the reaction of 3-methoxyphenol with 4-chloropent-3-en-2-one in the presence of a base to form 4-(3-methoxyphenoxy)-1-penten-3-one. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-4-(3-methoxyphenoxy)-1-penten-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(Dimethylamino)-4-(3-methoxyphenoxy)-1-penten-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-4-(3-methoxyphenoxy)-1-penten-3-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenoxy group can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Dimethylamino)-4-(4-methoxyphenoxy)-1-penten-3-one
  • 1-(Dimethylamino)-4-(2-methoxyphenoxy)-1-penten-3-one
  • 1-(Dimethylamino)-4-(3-ethoxyphenoxy)-1-penten-3-one

Uniqueness

1-(Dimethylamino)-4-(3-methoxyphenoxy)-1-penten-3-one is unique due to the specific positioning of the methoxy group on the phenoxy ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological profiles and chemical properties compared to its analogs.

Properties

IUPAC Name

(E)-1-(dimethylamino)-4-(3-methoxyphenoxy)pent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-11(14(16)8-9-15(2)3)18-13-7-5-6-12(10-13)17-4/h5-11H,1-4H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULANNSDWJJJLF-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CN(C)C)OC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)/C=C/N(C)C)OC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.